Comparative V-ATPase Inhibitory Potency: TS 155-2 vs. Bafilomycin A1 and Apicularen A
TS 155-2 inhibits V-ATPase activity in HeLa cells with an IC₅₀ of 72.6 nM, as measured by acridine orange staining of intracellular acidic organelles [1]. In comparison, the benchmark V-ATPase inhibitor bafilomycin A1 exhibits an IC₅₀ of 0.95 nM for proton transport in RAW 264.7 cells [2], while apicularen A shows an IC₅₀ of 0.58 nM in the same assay [2]. Although the assay systems differ, the data indicate that TS 155-2 is a moderately potent V-ATPase inhibitor, approximately 76-fold less potent than bafilomycin A1 but still active in the low nanomolar range.
| Evidence Dimension | V-ATPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 72.6 nM (HeLa cells) |
| Comparator Or Baseline | Bafilomycin A1: 0.95 nM; Apicularen A: 0.58 nM (RAW 264.7 cells) |
| Quantified Difference | TS 155-2 is 76-fold less potent than bafilomycin A1 |
| Conditions | Acridine orange staining in HeLa cells for TS 155-2; proton transport assay in RAW 264.7 cells for comparators |
Why This Matters
Researchers requiring a V-ATPase inhibitor with a distinct potency window and structural scaffold may prefer TS 155-2 over bafilomycin A1 to achieve a different pharmacological profile or to avoid the potent K⁺ ionophore activity associated with bafilomycin A1.
- [1] Ueda JY, Hashimoto J, Yamamura H, Hayakawa M, Takagi M. A new 16-membered tetraene macrolide JBIR-100 from a newly identified Streptomyces species. J Antibiot. 2010;63(11):627-629. View Source
- [2] Huss M, Sasse F, Kunze B, Jansen R, Steinmetz H, Ingenhorst G, Zeeck A, Wieczorek H. Archazolid and apicularen: novel specific V-ATPase inhibitors. BMC Biochem. 2005;6:13. View Source
